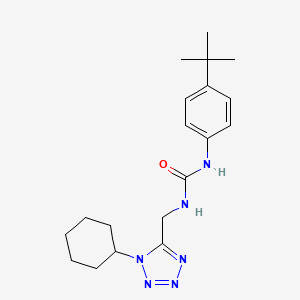

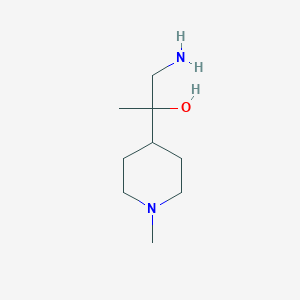

![molecular formula C19H19Cl2N3 B2617350 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 887217-29-0](/img/structure/B2617350.png)

2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole” is a chemical compound that has been studied for its potential biological activities . It has been identified as a potential NLRP3 inflammasome inhibitor . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response .

Synthesis Analysis

The synthesis of this compound involves a pharmacophore-hybridization strategy, combining the structure of the acrylic acid derivative INF39 with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure present in HS203873 . A series of differently modulated benzo[d]imidazole-2-one derivatives were designed and synthesized .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a benzimidazole moiety, and a 2,4-dichlorobenzyl group . The piperidine ring is linked to the benzimidazole moiety, which is further connected to the 2,4-dichlorobenzyl group .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .

科学的研究の応用

Antitubercular Activity

A series of derivatives, including those structurally similar to "2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole," have been synthesized and evaluated for their antitubercular properties. These compounds were screened against Mycobacterium species, showing significant activity in inhibiting the bacterial growth, demonstrating the potential for treating tuberculosis. Docking studies against the 2Q1Y protein using MCULE software further supported their efficacy as potent antitubercular agents (D. Raju, R. Sasidhar, & S. Vidyadhara, 2020).

Corrosion Inhibition

Research into benzimidazole derivatives has revealed their effectiveness as corrosion inhibitors for N80 steel in hydrochloric acid environments. These compounds, including variants of the core structure mentioned, have demonstrated high inhibition efficiency, showcasing their potential in protecting metals from corrosion. The study employed a range of techniques, such as weight loss measurement and potentiodynamic polarization, to affirm the protective capabilities of these compounds, highlighting their utility in industrial applications (M. Yadav et al., 2016).

ACAT-1 Inhibition for Disease Treatment

A derivative closely related to "this compound" has been identified as a clinical candidate for inhibiting acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. This compound exhibited significant selectivity for ACAT-1 over ACAT-2, suggesting its potential utility in treating diseases associated with ACAT-1 overexpression. The enhancement of aqueous solubility and oral absorption of this compound marks it as a promising candidate for further clinical trials (K. Shibuya et al., 2018).

Synthesis and Application in Material Science

The compound and its derivatives have been utilized in the synthesis of novel materials, such as benzo[4,5]imidazo[1,2-a]pyridine derivatives. These materials have been synthesized through efficient reactions, providing good to excellent yields within a short period. Their potential applications span across various fields, including material science, where they could serve as intermediates or functional materials (Fereshteh Goli-Garmroodi et al., 2015).

Antimicrobial Activity

Imidazole/benzotriazole substituted derivatives have shown promising in vitro antibacterial and antifungal activities against several pathogenic microbial strains. This highlights the broad-spectrum antimicrobial potential of compounds structurally related to "this compound," which could be leveraged in developing new antimicrobial agents (R. Ramachandran et al., 2011).

作用機序

Target of Action

Similar compounds have been reported to interact with the nlrp3 inflammasome .

Mode of Action

It’s suggested that similar compounds inhibit nlrp3-dependent pyroptosis and il-1β release .

Biochemical Pathways

It’s suggested that similar compounds may inhibit the nlrp3 inflammasome pathway .

Result of Action

Similar compounds have been reported to inhibit nlrp3-dependent pyroptosis and il-1β release .

Safety and Hazards

生化学分析

Biochemical Properties

2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as the NLRP3 inflammasome, which is involved in inflammatory responses . The compound binds to the NLRP3 protein, preventing its activation and subsequent release of pro-inflammatory cytokines like interleukin-1β . Additionally, this compound interacts with other biomolecules, including ATPase, to modulate cellular energy metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the release of interleukin-1β in THP-1 cells, a type of human macrophage, thereby reducing inflammation . Furthermore, this compound affects gene expression by downregulating pro-inflammatory genes and upregulating anti-inflammatory genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the NLRP3 protein, inhibiting its ATPase activity and preventing the formation of the NLRP3 inflammasome complex . This inhibition leads to a decrease in the release of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory effects in both in vitro and in vivo models . Prolonged exposure to the compound may lead to adaptive cellular responses, such as changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent anti-inflammatory effects without significant toxicity . At higher doses, this compound may cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a specific dosage range required to achieve optimal therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of this compound, leading to the formation of metabolites that are excreted via the kidneys .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to bind to plasma proteins, which facilitates its distribution throughout the body . Additionally, transporters such as P-glycoprotein play a role in the cellular uptake and efflux of this compound, influencing its localization and accumulation in various tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, this compound may be targeted to specific cellular compartments, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .

特性

IUPAC Name |

2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2N3/c20-15-6-5-14(16(21)11-15)12-24-9-7-13(8-10-24)19-22-17-3-1-2-4-18(17)23-19/h1-6,11,13H,7-10,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZRDCCWSAGXRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

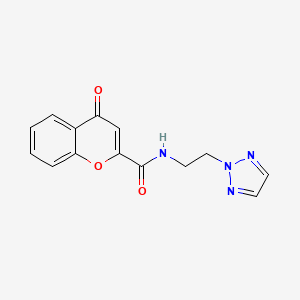

![2-(3-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2617271.png)

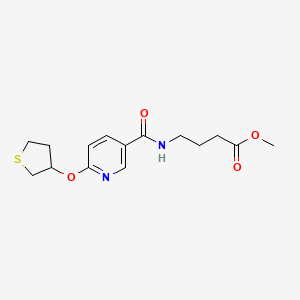

![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2617278.png)

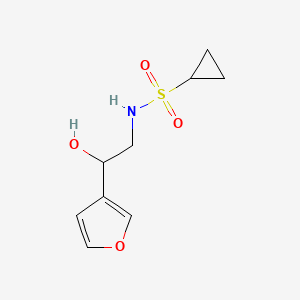

![1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone](/img/structure/B2617281.png)

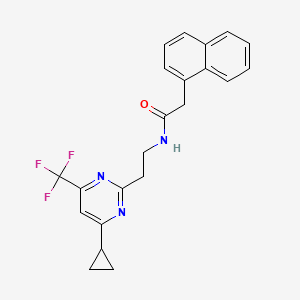

![2-({[1,1'-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2617282.png)

![3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2617283.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2617285.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide](/img/structure/B2617287.png)

![4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)